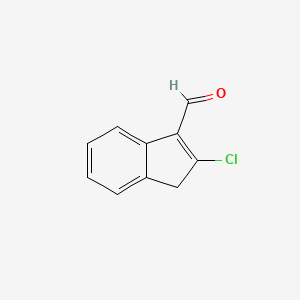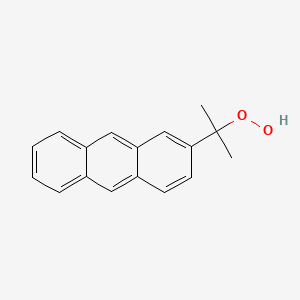
2-(Anthracen-2-YL)propane-2-peroxol
描述
2-(Anthracen-2-YL)propane-2-peroxol is a chemical compound characterized by the presence of an anthracene moiety attached to a propane-2-peroxol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-2-YL)propane-2-peroxol typically involves the reaction of anthracene with appropriate peroxides under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like acids or bases to facilitate the reaction. The temperature and time of the reaction are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2-(Anthracen-2-YL)propane-2-peroxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: The anthracene moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene alcohols. Substitution reactions can introduce a wide range of functional groups onto the anthracene ring, leading to diverse chemical products.
科学研究应用
2-(Anthracen-2-YL)propane-2-peroxol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other anthracene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Anthracen-2-YL)propane-2-peroxol involves its interaction with molecular targets and pathways within cells. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in various applications, such as antimicrobial and anticancer therapies, where the compound’s ability to generate ROS can selectively target and kill harmful cells.
相似化合物的比较
Similar Compounds
Anthracene: A parent compound of 2-(Anthracen-2-YL)propane-2-peroxol, used in the production of dyes and as a precursor for other chemicals.
Anthraquinone: An oxidation product of anthracene, widely used in the dye industry and as a precursor for various pharmaceuticals.
2-(Anthracen-2-YL)ethanol: A similar compound with a hydroxyl group instead of a peroxol group, used in organic synthesis and as an intermediate in chemical production.
Uniqueness
This compound is unique due to its peroxol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of its versatility and range of uses.
属性
IUPAC Name |
2-(2-hydroperoxypropan-2-yl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-17(2,19-18)16-8-7-14-9-12-5-3-4-6-13(12)10-15(14)11-16/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFDKXQIBJAJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=CC3=CC=CC=C3C=C2C=C1)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722883 | |
| Record name | 2-(Anthracen-2-yl)propane-2-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880643-79-8 | |
| Record name | 2-(Anthracen-2-yl)propane-2-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


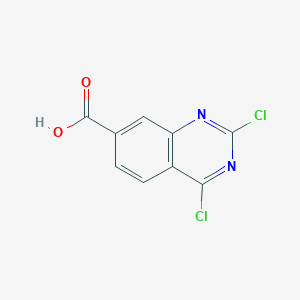
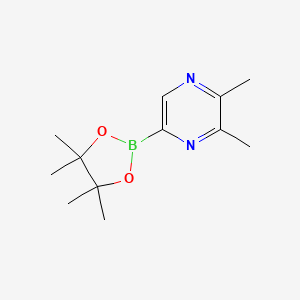
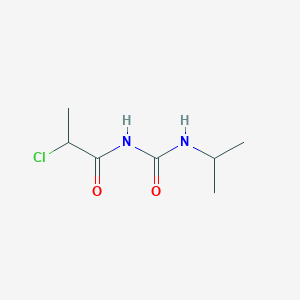
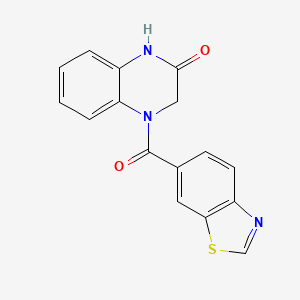
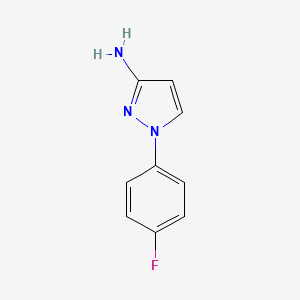
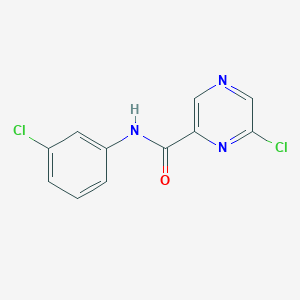
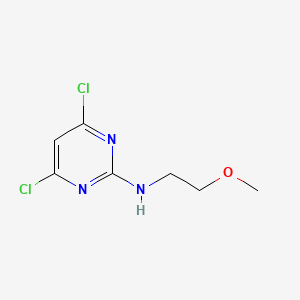
![4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B3292731.png)
![Furo[3,2-B]pyridin-2-OL](/img/structure/B3292733.png)
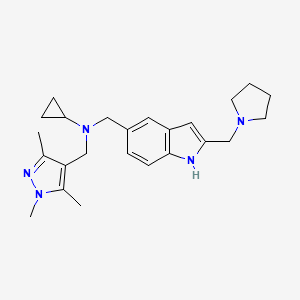
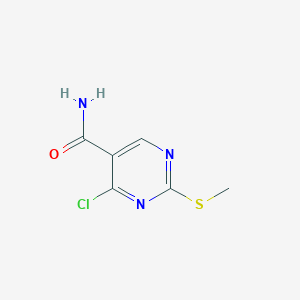
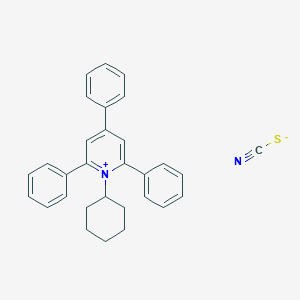
![[(1S)-1-amino-3-methylbutyl]phosphonic acid](/img/structure/B3292782.png)
